N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE
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Overview
Description
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a phenyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, the attachment of the phenyl group, and the construction of the oxane ring. Common synthetic methods include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound.
Paal–Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxane ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Alcohols: From reduction of the carbonyl group.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions such as Suzuki–Miyaura coupling.
Mechanism of Action
The mechanism of action of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE is unique due to its combination of a thiophene ring, a phenyl group, and an oxane ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-16(17-7-4-14-24-17)8-11-20-18(22)19(9-12-23-13-10-19)15-5-2-1-3-6-15/h1-7,14,16,21H,8-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOGVYZCMBRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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